molecular formula C13H19NO2 B267220 N-(sec-butyl)-3-ethoxybenzamide

N-(sec-butyl)-3-ethoxybenzamide

Cat. No.: B267220
M. Wt: 221.29 g/mol
InChI Key: XSVIKNYGCKQELG-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-3-ethoxybenzamide is a benzamide derivative characterized by a sec-butylamine group attached to the benzamide core and a 3-ethoxy substituent on the aromatic ring.

Key spectroscopic data for related compounds include:

  • 13C NMR (CDCl3): A carbonyl (C=O) resonance at ~166.2 ppm, consistent with benzamide derivatives .
  • Molecular weight: Estimated to be ~237.3 g/mol (based on similar compounds in and ).

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-butan-2-yl-3-ethoxybenzamide

InChI

InChI=1S/C13H19NO2/c1-4-10(3)14-13(15)11-7-6-8-12(9-11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

XSVIKNYGCKQELG-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)OCC

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variants: sec-Butyl vs. tert-Butyl and Hexyl

highlights a series of 3,4,5-trihydroxy-N-alkyl-benzamides with varying alkyl chains (Table 1).

Compound Alkyl Group (R) Key Properties/Effects
N-sec-butyl derivative (5) -CH(CH3)CH2CH3 Moderate steric bulk, enhances lipophilicity compared to shorter chains
N-tert-butyl derivative (6) -C(CH3)3 Increased steric hindrance, potentially reducing reactivity or binding affinity
N-hexyl derivative (7) -(CH2)5CH3 Higher lipophilicity, may improve membrane permeability but reduce solubility

Key Insight : The sec-butyl group balances lipophilicity and steric effects, making it advantageous for applications requiring moderate solubility and interaction with biological targets .

Substituent Position: 3-Ethoxy vs. 4-Ethoxy Benzamides

Positional isomerism significantly impacts properties:

Example : Para-substituted derivatives often exhibit higher thermal stability due to symmetrical packing in the solid state, whereas meta-substituted analogs may display varied solubility profiles .

Functional Group Modifications

Sulfonylamino vs. Ethoxy Groups
  • N-(sec-Butyl)-2-[(phenylsulfonyl)amino]benzamide (): Incorporates a sulfonylamino group (-NHSO2Ph) at the 2-position.
  • N-(sec-Butyl)-3-ethoxybenzamide : The ethoxy group (-OCH2CH3) is electron-donating, enhancing ring electron density and possibly improving interactions with π-acidic biological targets .
Trihydroxybenzamide Derivatives ()

Compounds like 3,4,5-trihydroxy-N-sec-butyl-benzamide feature multiple hydroxyl groups, drastically increasing hydrophilicity and hydrogen-bonding capacity. This contrasts with the mono-ethoxy substituent in the target compound, which prioritizes lipophilicity.

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